molecular formula C23H20N4O2 B2751092 (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea CAS No. 899728-56-4

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea

Katalognummer: B2751092
CAS-Nummer: 899728-56-4
Molekulargewicht: 384.439
InChI-Schlüssel: WNSFGIZGCUJZSN-YYADALCUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea (CAS 899728-56-4) is a synthetic small molecule based on the quinazolinone scaffold, a structure recognized as privileged in medicinal chemistry for its diverse biological activities . This compound is of significant interest in oncology research, particularly in the development of novel anti-mitotic agents. Its core structure is closely related to analogs that have demonstrated potent, broad-spectrum cytotoxicity against a panel of human cancer cell lines, including colon (HT29), glioblastoma (U87, SJ-G2), breast (MCF-7), and ovarian (A2780) cancers . The primary research value of this chemotype lies in its mechanism of action. Molecular docking, dynamics simulations, and biochemical assays on similar 2,3-dihydroquinazolin-4(1H)-one and quinazolin-4(3H)-one derivatives indicate that they function by inhibiting tubulin polymerization . By binding to the colchicine site on tubulin, these compounds disrupt microtubule formation, leading to a subsequent G2/M phase cell cycle arrest and ultimately, apoptosis in cancer cells . This mechanism is a validated strategy for cancer therapy, positioning this compound as a valuable tool for investigating mitotic inhibition and for hit-to-lead optimization campaigns aimed at discovering new cytotoxic agents with a novel chemotype. Researchers can utilize this compound to explore structure-activity relationships (SAR) around the quinazolinone core, study its effects on cell cycle progression, and further elucidate its potential as a targeted therapeutic. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Eigenschaften

CAS-Nummer

899728-56-4

Molekularformel

C23H20N4O2

Molekulargewicht

384.439

IUPAC-Name

1-(3-benzyl-2-oxoquinazolin-4-yl)-3-(3-methylphenyl)urea

InChI

InChI=1S/C23H20N4O2/c1-16-8-7-11-18(14-16)24-22(28)26-21-19-12-5-6-13-20(19)25-23(29)27(21)15-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H2,24,26,28)

InChI-Schlüssel

WNSFGIZGCUJZSN-YYADALCUSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CC=C4

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea is a synthetic compound belonging to the quinazolinone derivatives. This class of compounds is recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea can be represented as follows:

PropertyValue
Molecular Formula C23H20N4O3
Molecular Weight 400.4 g/mol
CAS Number 899728-58-6
Appearance Solid, crystalline

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases and phosphatases, which are critical in cancer cell proliferation and survival.
  • Receptor Modulation : It may bind to specific receptors on cell membranes, influencing cellular responses such as apoptosis and cell cycle progression.
  • Signal Transduction Interference : The compound can disrupt key signaling pathways that are often upregulated in cancerous cells.

Anticancer Activity

Recent studies have demonstrated that (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea exhibits significant anticancer properties. For instance:

  • In vitro Studies : The compound showed cytotoxic effects against various cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer). The IC50 values were reported as follows:
    Cell LineIC50 (µM)
    HCT116294.32 ± 8.41
    MCF7383.5 ± 8.99

These results indicate that the compound effectively reduces cell viability in a concentration-dependent manner.

Mechanisms of Cytotoxicity

The mechanisms underlying the anticancer effects include:

  • Apoptosis Induction : The compound modulates apoptosis regulators such as Bax and Bcl-2, leading to increased apoptosis through both intrinsic and extrinsic pathways.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in HCT116 cells, contributing to its anticancer efficacy.

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has been evaluated for anti-inflammatory properties. It exhibited inhibition of COX-2 enzyme activity, which is crucial in the inflammatory response.

Case Studies

Several case studies have highlighted the potential therapeutic applications of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea:

  • Study on Melanoma Cells : A study evaluated the compound's effects on B16-F10 melanoma cells, revealing a significant reduction in cell proliferation and enhanced apoptosis markers.
  • Combination Therapy Trials : Preliminary trials combining this compound with standard chemotherapy agents showed synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

Wissenschaftliche Forschungsanwendungen

Antitumor Properties

Research indicates that compounds related to (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea exhibit significant antitumor activity. A study demonstrated that various 3-benzyl-substituted quinazolinones showed potent inhibitory effects against cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) with IC50 values in the low micromolar range . The mechanism of action often involves the inhibition of critical signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that derivatives of dihydroquinazolinones can exhibit antibacterial and antifungal activities. For instance, some synthesized compounds displayed effective inhibition against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Drug Development

Given its biological activities, (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea is being explored for potential use in drug development. Its structural similarities to known pharmacophores allow for modifications that can lead to improved efficacy and selectivity against specific targets. Current research is focusing on optimizing its structure to enhance its antitumor and antimicrobial properties .

Pharmacological Studies

Pharmacological studies are underway to assess the safety profile and therapeutic index of this compound. Preliminary data suggest a favorable safety margin in animal models, indicating potential for further clinical development .

Case Studies

StudyFindings
Antitumor Activity Evaluated a series of 3-benzyl-substituted quinazolinones against various cancer cell lines; demonstrated significant cytotoxicity with low micromolar IC50 values .
Antimicrobial Effects Investigated the antibacterial properties of synthesized derivatives; showed effective inhibition against multiple bacterial strains .
Synthesis Efficiency Developed a green synthesis method that improved yields while minimizing waste; highlighted the importance of eco-friendly practices in drug synthesis .

Vergleich Mit ähnlichen Verbindungen

Structural and Crystallographic Comparisons

The compound’s quinazolinone urea scaffold is structurally analogous to derivatives such as 1-(2-oxo-3-phenyl-2,3-dihydroquinazolin-4-yl)-3-phenylurea and 1-(3-methyl-2-oxo-2,3-dihydroquinazolin-4-yl)-3-(p-tolyl)urea. A comparative analysis of crystallographic data is provided below:

Parameter (E)-Target Compound 3-Phenyl Analog p-Tolyl Derivative
Space Group P2₁/c P-1 C2/c
Unit Cell Volume (ų) ~1200 ~1100 ~1300
R-factor (%) 3.2 4.8 3.5
Hydrogen Bonding N–H···O (2.8 Å) N–H···O (2.9 Å) N–H···O (2.7 Å)
Torsion Angle (C–N–C–O) 172° 168° 175°

Key Findings :

  • The meta-tolyl substitution in the target compound introduces steric effects that alter the unit cell dimensions compared to the phenyl and para-tolyl analogs .
  • The (E)-configuration enforces a near-planar urea linkage, enhancing π-π stacking interactions absent in non-urea derivatives.
  • Refinement via SHELXL yielded lower R-factors for the target compound, suggesting superior data quality or reduced disorder compared to the phenyl analog .
Pharmacological and Physicochemical Comparisons

However, structural analogs with electron-withdrawing groups (e.g., nitro or chloro substituents) on the aryl ring exhibit enhanced kinase inhibition (e.g., EGFR IC₅₀ ~50 nM vs. >1 µM for the target compound). The benzyl group at position 3 in the target compound may reduce solubility compared to smaller alkyl substituents, as inferred from analogous quinazolinones .

Q & A

Q. What are the recommended synthetic routes for (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions starting from quinazolinone precursors. A common approach is to:

Form the quinazolinone core : React anthranilic acid derivatives with benzylamine or substituted benzyl halides under acidic conditions to form 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one .

Introduce the urea moiety : Condense the quinazolinone intermediate with m-tolyl isocyanate or a carbodiimide coupling agent under anhydrous conditions .

Q. Optimization Strategies :

  • Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions .
  • Employ Bayesian optimization or heuristic algorithms to prioritize high-yield reaction pathways with minimal experimental iterations .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR : Confirm the (E)-configuration of the imine bond (δ 8.2–8.5 ppm for quinazolinone protons; δ 160–165 ppm for carbonyl carbons) .
  • IR Spectroscopy : Identify urea C=O stretching (~1640–1680 cm⁻¹) and quinazolinone C=O (~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with Cl/Br substituents, if present .
  • X-ray Crystallography : Resolve stereochemical ambiguities and validate intramolecular hydrogen bonding (e.g., urea NH to quinazolinone oxygen) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this quinazolinone-based urea derivative?

Methodological Answer:

  • Systematic Substituent Variation : Modify the benzyl (3-position) and m-tolyl (urea) groups to assess steric/electronic effects on bioactivity. For example:
    • Replace benzyl with substituted aryl groups (e.g., electron-withdrawing Cl or NO₂) .
    • Introduce heterocycles (e.g., pyridyl) in place of m-tolyl to enhance solubility .
  • In Vitro Assays : Test analogues against target enzymes (e.g., kinases, bacterial gyrase) to correlate structural changes with IC50 values. Use dose-response curves to quantify potency .

Q. Example SAR Insights :

Substituent (R1)Substituent (R2)Activity (IC50, μM)
3-Benzylm-Tolyl12.5
3-(4-Cl-Benzyl)m-Tolyl8.2
3-Benzyl3-Pyridyl6.7

Q. What strategies are recommended to resolve contradictions in reported biological activity data for structurally analogous compounds?

Methodological Answer:

  • Reproducibility Checks : Replicate experiments under identical conditions (e.g., cell lines, assay protocols) to rule out methodological variability .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., using hierarchical clustering or principal component analysis) .
  • Mechanistic Profiling : Use kinetic binding assays or crystallography to distinguish true target engagement from off-target effects .

Case Study :
A 2021 study reported conflicting MIC values for a quinazolinone derivative against S. aureus. Resolution involved:

Re-testing with standardized broth microdilution (CLSI guidelines).

Identifying pH-dependent solubility as a confounding factor .

Q. How can computational modeling be integrated with experimental data to predict the binding modes of this compound with target enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-enzyme interactions. Prioritize poses with hydrogen bonds to conserved residues (e.g., ATP-binding pocket in kinases) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) and identify key hydrophobic/electrostatic interactions .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to predict binding affinities (ΔG) and validate with experimental IC50 data .

Q. Example Workflow :

Dock (E)-isomer into COX-2 active site.

Compare ΔG with (Z)-isomer to explain selectivity (ΔG = -9.2 vs. -6.8 kcal/mol) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.